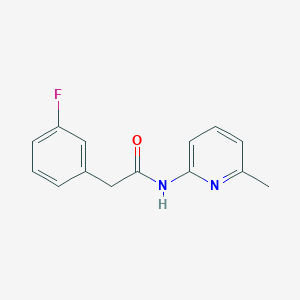
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway.
Wirkmechanismus
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor works by inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the recruitment of inflammatory cells, such as neutrophils and eosinophils, to the site of inflammation. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is its specificity for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which makes it a valuable tool for studying the role of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide in various disease states. However, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has some limitations in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has limited solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor research. One area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitors. Another area of interest is the investigation of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor in combination with other anti-inflammatory drugs, such as corticosteroids, to determine if they have synergistic effects. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor could be investigated for its potential therapeutic applications in other disease states, such as neuroinflammation and cardiovascular disease.
Synthesemethoden
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is synthesized through a multistep process. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted to 3-fluorophenylacetyl chloride. The second step involves the reaction of 6-methylpyridin-2-amine with 3-fluorophenylacetyl chloride to produce 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and atherosclerosis. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-7-13(16-10)17-14(18)9-11-5-3-6-12(15)8-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHVDFDHTJKHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)



![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
